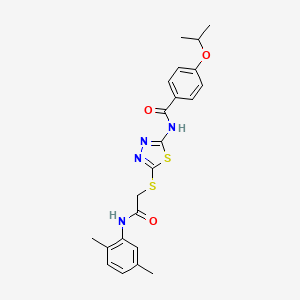

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-13(2)29-17-9-7-16(8-10-17)20(28)24-21-25-26-22(31-21)30-12-19(27)23-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXKDSOELGNALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits significant potential in various biological applications due to its unique structural characteristics, which include an amide linkage, a thiadiazole ring, and a thioether group.

Structural Overview

The molecular formula of this compound is , and its molecular weight is approximately 378.51 g/mol. The presence of functional groups such as the thiadiazole and the thioether enhances its pharmacological potential.

The mechanism of action for this compound is hypothesized to involve the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are crucial in regulating cell growth and metabolism, suggesting that this compound may have applications in cancer therapy and metabolic disorders.

Antimicrobial Properties

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Preliminary studies indicate that this compound exhibits promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. The compound's structural features contribute to its ability to interact with biological targets such as enzymes and receptors involved in microbial resistance mechanisms .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EVT-2990603 | Staphylococcus aureus | 32.6 μg/mL |

| EVT-2990603 | Escherichia coli | 47.5 μg/mL |

| EVT-2990603 | Candida albicans | 25.0 μg/mL |

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to induce apoptosis in cancer cells has been documented. For instance, studies show that compounds within this class can trigger programmed cell death through the activation of apoptotic pathways .

Table 2: Cytotoxicity Assays on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| EVT-2990603 | HeLa | 15.0 |

| EVT-2990603 | MCF7 | 20.0 |

| EVT-2990603 | A549 | 18.0 |

Case Studies

- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of this compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus. The compound exhibited an MIC value lower than that of standard antibiotics like ampicillin.

- Anticancer Studies : In vitro studies have shown that this compound can effectively induce apoptosis in human breast cancer cells (MCF7), with a notable increase in apoptotic markers compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide has been investigated for various therapeutic applications:

- Anticancer Activity : The compound shows promising results in inhibiting cancer cell growth by targeting specific molecular pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth and metabolism .

- Antimicrobial Properties : Studies indicate that compounds with thiadiazole rings exhibit antimicrobial activity against various pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes .

Biological Studies

Research has shown that this compound can induce apoptosis in cancer cells through the activation of apoptotic pathways. This is particularly relevant in the development of new cancer therapies where inducing programmed cell death is a primary goal .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its complex structure allows it to be modified to create derivatives with enhanced biological activity or novel properties .

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of thiadiazole compounds exhibited significant anticancer activity against various cancer cell lines. For instance, compounds similar to this compound showed percent growth inhibition rates exceeding 70% against several tumor types .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that thiadiazole derivatives possess notable antimicrobial properties. One investigation revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including thiadiazole ring formation, amide coupling, and thioether linkage introduction. Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to avoid side products. For example, nucleophilic substitution reactions require precise pH control to prevent hydrolysis of the thioether group . Yield optimization often requires iterative testing of coupling agents (e.g., EDCI or DCC) for amide bond formation .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy (¹H/¹³C/¹⁵N): Resolves aromatic protons and confirms substitution patterns on the thiadiazole and benzamide moieties.

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine/bromine substituents) .

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S–C=N vibrations at ~650 cm⁻¹ for thiadiazoles) .

- X-ray crystallography : Resolves steric effects from bulky substituents (e.g., isopropoxy groups) .

Q. How do substituents (e.g., 2,5-dimethylphenyl) influence solubility and reactivity?

Hydrophobic substituents like methyl groups reduce aqueous solubility but enhance lipid membrane permeability. Electron-donating groups (e.g., methoxy) increase nucleophilicity of adjacent sulfur atoms in thiadiazole, favoring electrophilic reactions . Computational tools (e.g., DFT calculations) can predict substituent effects on charge distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) often arise from variations in substituent electronic profiles or steric hindrance. For example:

- Fluorine vs. chlorine : Electron-withdrawing fluorine enhances binding to polar enzyme pockets, while chlorine’s bulkiness may disrupt hydrophobic interactions .

- Thiadiazole vs. oxadiazole : Sulfur in thiadiazole improves π-stacking with aromatic residues in target proteins compared to oxygen in oxadiazole . Systematic SAR studies using isosteric replacements and molecular docking are recommended .

Q. How can researchers design assays to elucidate the compound’s mechanism of action?

- Enzyme inhibition assays : Test interactions with enzymes like dihydrofolate reductase (DHFR) or kinases using fluorescence polarization or SPR .

- Cellular uptake studies : Use radiolabeled analogs (e.g., ³H/¹⁴C) to quantify intracellular accumulation .

- Transcriptomics/proteomics : Identify downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3) .

Q. What methodologies optimize the compound’s stability under physiological conditions?

- pH stability profiling : Assess degradation in buffers mimicking gastric (pH 1.2) and bloodstream (pH 7.4) environments.

- Light/heat stress testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring .

- Prodrug derivatization : Mask labile groups (e.g., esterify hydroxyl groups) to enhance metabolic stability .

Q. How do computational models enhance understanding of structure-activity relationships (SAR)?

- Molecular dynamics simulations : Predict binding modes to targets like EGFR or PARP using force fields (e.g., AMBER) .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with IC₅₀ values from cytotoxicity assays .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Methodological Challenges and Solutions

Q. What experimental controls are critical in biological assays to avoid false positives?

- Counter-screening : Test against non-target cell lines or enzymes to confirm selectivity .

- Vehicle controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).

- Positive/Negative controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and untreated samples .

Q. How can researchers address low yields in large-scale synthesis?

- Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., thioether formation) .

- Catalyst screening : Test transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric synthesis .

- Purification optimization : Use preparative HPLC with gradient elution to separate closely related impurities .

Q. What are best practices for comparative studies with structurally similar compounds?

- Structural alignment tools : Superpose analogs using PyMOL or Chimera to identify conserved pharmacophores .

- Dose-response normalization : Express activity data as % inhibition relative to maximum efficacy to account for potency differences .

- Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.